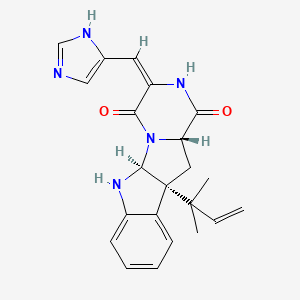

Isoroquefortine C

Description

Historical Perspectives and Discovery of Roquefortine C

The discovery of Roquefortine C was a notable event in natural product chemistry, primarily because of its source: Penicillium roqueforti, the fungus essential for ripening blue-veined cheeses like Roquefort, Stilton, and Gorgonzola. wikipedia.orgpnas.org The compound was isolated independently by two research groups in the mid-1970s. pnas.org

In 1975, Japanese researchers first reported on the isolation of this mycotoxin from P. roqueforti. mdpi.comnih.govbioaustralis.com Concurrently, research in France and Canada led by Scott and colleagues also identified Roquefortine C and elucidated its structure as an unusual diketopiperazine formed from the amino acids tryptophan and histidine. pnas.orgbioaustralis.com This discovery was significant as it highlighted the production of a neurotoxic metabolite by a fungus widely used in the food industry. pnas.orgencyclopedia.pub Following its initial discovery in P. roqueforti, Roquefortine C has been identified as a metabolite in at least 30 different Penicillium species. mdpi.complos.org

Table 1: Key Events in the Discovery of Roquefortine C

| Year | Discovering Group(s) | Source Organism | Key Significance |

|---|---|---|---|

| 1975-1977 | Ohmomo et al. (Japan); Scott et al. (France/Canada) | Penicillium roqueforti | Independent isolation and structural elucidation of a mycotoxin from a fungus used in cheese production. pnas.orgnih.govbioaustralis.com |

Significance of Roquefortine C in Fungal Secondary Metabolism

Roquefortine C is classified as an indole (B1671886) alkaloid and is a prominent example of a fungal secondary metabolite. mdpi.com Its biosynthesis is a complex process that underscores the intricate biochemical capabilities of fungi. The pathway begins with the condensation of two amino acids, L-tryptophan and L-histidine, a reaction catalyzed by a large enzyme known as a nonribosomal peptide synthetase (NRPS), specifically named Roquefortine dipeptide synthetase (RDS) or RoqA. mdpi.complos.orgnih.gov This initial step forms a diketopiperazine core, a compound identified as histidyltryptophanyldiketopiperazine (HTD). plos.org

From this point, the biosynthetic pathway can branch. mdpi.complos.org

Path A (Predominant): The HTD molecule is first prenylated by a dimethylallyl-tryptophan synthetase enzyme called RoqD, producing Roquefortine D. mdpi.complos.org Roquefortine D is the direct precursor to Roquefortine C and is converted via a dehydrogenation step. mdpi.compnas.orgepa.gov

Path B: Alternatively, HTD can first be dehydrogenated by the enzyme RoqR to form dehydrohistidyltryptophanyldiketopiperazine (DHTD), which is then prenylated by RoqD to yield Roquefortine C directly. plos.org

The significance of Roquefortine C extends beyond its own existence; it serves as a crucial intermediate in the biosynthesis of other complex alkaloids in different fungal species. mdpi.com For instance, in Penicillium chrysogenum, Roquefortine C is the precursor to a series of other metabolites, including Glandicoline A, Glandicoline B, and Meleagrin (B1676177). plos.orgnih.govresearchgate.net The gene cluster responsible for producing Roquefortine C in P. roqueforti is a condensed version of the more extensive seven-gene cluster found in P. chrysogenum, which possesses the additional genes required to convert Roquefortine C into these downstream products. mdpi.comencyclopedia.pub This metabolic divergence highlights the evolutionary adaptation of secondary metabolism pathways in closely related fungi.

Table 2: Key Steps in Roquefortine C Biosynthesis

| Step | Precursor(s) | Enzyme | Product(s) | Fungal Species Example |

|---|---|---|---|---|

| 1 | L-tryptophan, L-histidine | RoqA / RDS (NRPS) | Histidyltryptophanyldiketopiperazine (HTD) | P. roqueforti, P. chrysogenum mdpi.complos.org |

| 2a | HTD | RoqD (Prenyltransferase) | Roquefortine D | P. roqueforti, P. chrysogenum mdpi.complos.org |

| 3a | Roquefortine D | (Dehydrogenase) | Roquefortine C | P. roqueforti, P. chrysogenum mdpi.complos.org |

| 2b | HTD | RoqR (Oxidoreductase) | Dehydrohistidyltryptophanyldiketopiperazine (DHTD) | P. chrysogenum plos.org |

| 3b | DHTD | RoqD (Prenyltransferase) | Roquefortine C | P. chrysogenum plos.org |

| 4 | Roquefortine C | RoqM, RoqO (Monooxygenases), RoqN (Methyltransferase) | Glandicoline A, Glandicoline B, Meleagrin | P. chrysogenum plos.orgnih.gov |

Structure

3D Structure

Properties

Key on ui mechanism of action |

Roquefortine interaction with rat and human liver cytochromes P450 was monitored by difference UV-vis spectroscopy. It was found to interact with different forms of the cytochromes, giving rise to a type II difference spectrum, characteristic of the binding of an amino function to the heme iron. Roquefortine exhibited high affinity for microsomes from rats treated with various inducers, the K(s) values being in the range 0.2-8 microM. Similar results were observed with human P450 enzymes 1A1, 1A2, 2D6, and 3A4. Roquefortine had no effect on NAPDH cytochrome c reductase. Therefore, inhibition of NADPH consumption was observed using various rat liver microsomes alone or in the presence of 100 microM testosterone in the case of dexamethasone (DEX)-rat microsomes. Enzymatic inhibition was studied in terms of P450 3A activities, i.e., testosterone 6beta-hydroxylase (IC(50) around 10 microM) or bromocriptine metabolism (IC(50) > 50 microM) using DEX-rat liver microsomes or P450 3A4, benzphetamine N-demethylase using phenobarbital-rat liver microsomes (IC(50) > 30 microM), and ethoxyresorufin metabolism using 3-methylcholanthrene-rat liver microsomes (IC(50) 0.1 microM), P450 1A1, and 1A2. Roquefortine was compared with compounds of similar structure: cyclo(Phe-His), cyclo(Phe-dehydroHis), cyclo(Trp-His), phenylahistin. These studies indicate that the =N- imidazole moiety coordinates with the heme iron, and suggest that the dehydroHis moiety and the presence of a fused tetracycle play an important part in roquefortine inhibitory power. |

|---|---|

CAS No. |

58735-64-1 |

Molecular Formula |

C22H23N5O2 |

Molecular Weight |

389.4 g/mol |

IUPAC Name |

(4E)-4-(1H-imidazol-5-ylmethylidene)-9-(2-methylbut-3-en-2-yl)-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-triene-3,6-dione |

InChI |

InChI=1S/C22H23N5O2/c1-4-21(2,3)22-10-17-18(28)25-16(9-13-11-23-12-24-13)19(29)27(17)20(22)26-15-8-6-5-7-14(15)22/h4-9,11-12,17,20,26H,1,10H2,2-3H3,(H,23,24)(H,25,28)/b16-9+ |

InChI Key |

SPWSUFUPTSJWNG-CXUHLZMHSA-N |

Isomeric SMILES |

CC(C)(C=C)C12CC3C(=O)N/C(=C/C4=CN=CN4)/C(=O)N3C1NC5=CC=CC=C25 |

Canonical SMILES |

CC(C)(C=C)C12CC3C(=O)NC(=CC4=CN=CN4)C(=O)N3C1NC5=CC=CC=C25 |

Appearance |

Solid powder |

melting_point |

195 - 200 °C |

Other CAS No. |

58735-64-1 |

physical_description |

Solid |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

isoroquefortine C roquefortin roquefortine roquefortine C |

Origin of Product |

United States |

Producing Organisms and Ecological Distribution of Roquefortine C

Fungal Producers of Roquefortine C

Roquefortine C is predominantly synthesized by fungi belonging to the Penicillium genus, with several species and strains identified as producers.

Dominant Penicillium Species in Roquefortine C Production

The most prominent fungal species known for Roquefortine C production is Penicillium roqueforti. This saprophytic fungus is widely distributed in nature, found in soil, decaying organic matter, and plants. epa.govwikipedia.org Its major industrial application is in the production of blue-veined cheeses, such as Roquefort, Gorgonzola, Stilton, Danish Blue, and Cabrales, where it contributes to the characteristic flavor and blue-green color. wikipedia.orgmdpi.comwikipedia.orgtestbook.comresearchgate.net P. roqueforti is also a common and often predominant fungal species found in silages. researchgate.netagrimprove.comugent.beasm.org

Identification of Diverse Penicillium Strains Synthesizing Roquefortine C

Beyond Penicillium roqueforti, numerous other Penicillium species and their strains have been identified as synthesizers of Roquefortine C. This highlights the widespread biosynthetic capability within the genus.

| Penicillium Species | Notes / Associated Contexts | Reference(s) |

| P. roqueforti | Primarily found in blue cheeses (Roquefort, Gorgonzola, Stilton, Danish Blue, Cabrales) and silages; also isolated from moldy grains and nuts, soil, decaying organic matter, and plants. | epa.govwikipedia.orgmdpi.comwikipedia.orgtestbook.comresearchgate.netresearchgate.netugent.beasm.orgresearchgate.netfigshare.compagepressjournals.orgresearchgate.netnih.govnih.govfermentek.com |

| P. chrysogenum | Known to produce roquefortine C, along with other secondary metabolites like penicillin and meleagrin (B1676177). | epa.govplos.orgwikipedia.orgmdpi.comnih.govscispace.com |

| P. commune | Known to produce both penitrem A and roquefortine; can grow on and spoil meat products, nuts, and margarine; found in silage. | epa.govwikipedia.org |

| P. expansum | A common cause of apple rot; produces roquefortine C and patulin. | epa.govasm.orgmdpi.comnih.govcabidigitallibrary.orgucdavis.edu |

| P. cyclopium | Reported to produce roquefortine. | nih.govresearchgate.net |

| P. crustosum | Reported to produce roquefortine C. | researchgate.netmdpi.com |

| P. paneum | A species within the P. roqueforti group, known to produce roquefortine C. | ugent.beasm.org |

| P. carneum | A species within the P. roqueforti group, known to produce roquefortine C. | asm.org |

| P. oxalicum | Reported to produce roquefortine. | epa.gov |

| P. corymbiferum | Reported to produce roquefortine. | epa.gov |

| P. urticae | Reported to produce roquefortine. | epa.gov |

| P. piscarium | Reported to produce roquefortine C. | nih.gov |

| P. farinosum | Reported to produce roquefortine C. | nih.gov |

| P. hordei | Reported to produce roquefortine C. | mdpi.com |

| P. griseofulvum | Reported to produce roquefortine C. | mdpi.com |

| P. spinulosum | Reported to produce roquefortine. | plos.org |

Environmental and Substrate Associations of Roquefortine C

Roquefortine C is found in a variety of environments and substrates, particularly those where its fungal producers thrive.

Occurrence of Roquefortine C in Fermented Food Products

Roquefortine C is a common fungal metabolite found in several fermented food products, notably blue-veined cheeses and certain meat products.

Biosynthetic Pathways and Genetic Regulation of Roquefortine C

Primary Biosynthetic Route of Roquefortine C

The primary biosynthetic pathway of Roquefortine C is a multi-step process that begins with simple amino acid precursors and proceeds through several key intermediates. This pathway has been primarily studied in Penicillium species, particularly P. chrysogenum and P. roqueforti. nih.govplos.org

Precursor Compounds and Initial Condensation Reactions in Roquefortine C Biosynthesis

The journey to synthesize Roquefortine C commences with two fundamental building blocks: the amino acids L-tryptophan and L-histidine. nih.govmdpi.comencyclopedia.pub These precursors undergo a condensation reaction to form a diketopiperazine structure, a crucial initial step in the pathway. mdpi.comencyclopedia.pub This reaction is catalyzed by a specific enzyme, setting the stage for subsequent modifications.

Table 1: Precursor Compounds for Roquefortine C Biosynthesis

| Precursor Compound | Role in Biosynthesis |

| L-Tryptophan | One of the two primary amino acid building blocks. mdpi.comencyclopedia.pub |

| L-Histidine | The second primary amino acid building block. mdpi.comencyclopedia.pub |

| Dimethylallyl Diphosphate (B83284) (DMAPP) | A precursor for the prenylation step. mdpi.com |

Key Enzymatic Transformations and Intermediates Leading to Roquefortine C

Following the initial condensation, the pathway involves a series of enzymatic transformations, including the action of nonribosomal peptide synthetases, prenylation, dehydrogenation, and oxidation, leading to the formation of key intermediates and ultimately Roquefortine C.

A central enzyme in the biosynthesis of Roquefortine C is a nonribosomal peptide synthetase (NRPS), specifically named Roquefortine dipeptide synthetase (RDS) or RoqA. plos.orgmdpi.com This large, modular enzyme is responsible for the initial condensation of L-tryptophan and L-histidine to form the diketopiperazine intermediate, histidyltryptophanyldiketopiperazine (HTD). plos.orgnih.gov The RoqA enzyme possesses two adenylation domains, which are responsible for activating the respective amino acid substrates. plos.org Deletion of the roqA gene has been shown to completely abolish the production of Roquefortine C and its related metabolites, confirming its essential role as the core enzyme in this pathway. plos.orgnih.gov

After the formation of HTD, the biosynthetic pathway can proceed through a branched or grid-like manner involving prenylation and dehydrogenation steps. mdpi.comencyclopedia.pub

One key intermediate is dehydrohistidyltryptophanyldiketopiperazine (DHTD), which was previously thought to be a degradation product but is now understood to be a biologically synthesized precursor to Roquefortine C. plos.orgnih.gov The conversion of HTD to DHTD is catalyzed by a dehydrogenase. plos.org

The prenylation step, which involves the addition of a dimethylallyl group, is carried out by a dimethylallyltryptophan synthase known as RoqD. plos.orgnih.gov This enzyme utilizes dimethylallyl diphosphate (DMAPP) as a substrate and can act on both HTD and DHTD. plos.org When RoqD prenylates HTD, it forms Roquefortine D. plos.org The prenylation of DHTD directly yields Roquefortine C. plos.org This branching point in the pathway allows for the formation of different but related compounds. plos.org In P. chrysogenum, the pathway predominantly follows the route where dehydrogenation precedes prenylation. encyclopedia.pub

A cytochrome P450 oxidoreductase, designated as RoqR, plays a crucial role in the dehydrogenation step of the pathway. plos.orgnih.gov This enzyme is responsible for the conversion of HTD to DHTD. plos.org The involvement of a cytochrome P450 enzyme highlights the oxidative modifications that are essential for the maturation of the Roquefortine C molecule.

Table 2: Key Enzymes and Intermediates in the Roquefortine C Biosynthetic Pathway

| Enzyme | Gene | Function | Intermediate(s) | Product(s) |

| Roquefortine dipeptide synthetase (RDS) / RoqA | rds / roqA | Condensation of L-tryptophan and L-histidine. plos.orgmdpi.com | L-Tryptophan, L-Histidine | Histidyltryptophanyldiketopiperazine (HTD). plos.org |

| Roquefortine D dehydrogenase / RoqR | rdh / roqR | Dehydrogenation of HTD. plos.orgnih.gov | Histidyltryptophanyldiketopiperazine (HTD) | Dehydrohistidyltryptophanyldiketopiperazine (DHTD). plos.org |

| Roquefortine prenyltransferase / RoqD | rpt / roqD | Prenylation of HTD and DHTD. plos.orgnih.gov | HTD, DHTD, DMAPP | Roquefortine D, Roquefortine C. plos.org |

Prenylation and Dehydrogenation Steps in Roquefortine C Pathway

Identification and Characterization of Roquefortine C Biosynthetic Gene Clusters (BGCs)

The genes encoding the enzymes responsible for Roquefortine C biosynthesis are organized into a biosynthetic gene cluster (BGC), a common feature for secondary metabolite pathways in fungi. plos.org The composition of this cluster can vary between different Penicillium species.

In Penicillium chrysogenum, the roquefortine/meleagrin (B1676177) gene cluster contains seven genes. nih.govmdpi.com However, in Penicillium roqueforti, the cluster is shorter and is suggested to comprise only three or four essential genes for Roquefortine C production: rds (or roqA), rdh (or roqR), and rpt (or roqD). mdpi.comencyclopedia.pub The silencing of the rds and rpt genes in P. roqueforti has been shown to significantly reduce the production of Roquefortine C, confirming their involvement in the pathway. mdpi.comencyclopedia.pub

The genes within the cluster are often co-regulated. plos.org The regulation of the Roquefortine C BGC can be influenced by global regulators such as LaeA. nih.gov In P. roqueforti, the disruption of the laeA gene leads to a significant reduction in Roquefortine C production and a downregulation in the expression of the rds, rdh, and rpt genes. nih.gov Interestingly, the Roquefortine C BGC in P. roqueforti does not appear to contain a cluster-specific transcription factor, suggesting its regulation is controlled by these broader, global regulators. nih.gov

The differences in the gene cluster composition between P. chrysogenum and P. roqueforti explain why the former can produce the downstream metabolite meleagrin, while the latter stops at Roquefortine C. nih.govmdpi.com The additional genes present in the P. chrysogenum cluster, such as roqM, roqO, and roqN, are responsible for the conversion of Roquefortine C to meleagrin. mdpi.com

Table 3: Genes in the Roquefortine C Biosynthetic Gene Cluster

| Gene Name (P. roqueforti) | Gene Name (P. chrysogenum) | Encoded Enzyme | Function in Biosynthesis |

| rds | roqA | Roquefortine dipeptide synthetase. plos.orgmdpi.com | Initial condensation of precursors. plos.orgmdpi.com |

| rdh | roqR | Roquefortine D dehydrogenase / Cytochrome P450 oxidoreductase. plos.orgmdpi.com | Dehydrogenation of HTD. plos.org |

| rpt | roqD | Roquefortine prenyltransferase. plos.orgmdpi.com | Prenylation of intermediates. plos.org |

| gmt (pseudogene in some strains) | roqN | Methyltransferase. mdpi.comresearchgate.net | Involved in downstream modifications (meleagrin synthesis in P. chrysogenum). mdpi.comnih.gov |

| Not present in P. roqueforti | roqM | Monooxygenase. plos.orgmdpi.com | Conversion of Roquefortine C to glandicoline A. plos.orgnih.gov |

| Not present in P. roqueforti | roqO | Monooxygenase. plos.orgmdpi.com | Conversion of glandicoline A to glandicoline B. plos.orgnih.gov |

| Not present in P. roqueforti | roqT | MFS transporter. mdpi.com | Putative transport of intermediates/products. mdpi.com |

Gene Content and Organization of Roquefortine C BGC in Penicillium roqueforti

The biosynthetic gene cluster responsible for producing Roquefortine C in Penicillium roqueforti, the fungus used in blue-veined cheese production, is a condensed version of the pathway found in other Penicillium species. mdpi.com Initially, the cluster was reported to contain four genes: rds, rdh, rpt, and gmt. nih.gov However, more recent analyses indicate that the P. roqueforti BGC likely comprises only three functional genes essential for Roquefortine C synthesis. mdpi.com

The cluster contains a gene (rds) encoding a non-ribosomal peptide synthetase (NRPS), which is the initial enzyme in the pathway. nih.gov It also includes rdh, which codes for a dehydrogenase, and rpt, which codes for a prenyltransferase responsible for adding a dimethylallyl group. nih.gov Gene silencing experiments involving rds and rpt have confirmed their role in the biosynthesis of Roquefortine C by showing a significant reduction in its production. nih.gov

In addition to the three core genes, the cluster in P. roqueforti contains a rearranged pseudogene. nih.gov This non-functional gene is an ortholog of the MFS transporter roqT found in Penicillium chrysogenum. mdpi.comnih.gov The genes responsible for the later steps of the extended pathway, such as the conversion to meleagrin, are absent from the P. roqueforti cluster. mdpi.comnih.gov The regulation of this BGC does not appear to rely on a cluster-specific transcription factor; instead, it is likely controlled by global regulators like PrlaeA, a protein that positively influences the expression of the cluster's genes. nih.gov

Table 1: Genes in the Roquefortine C Biosynthetic Cluster of P. roqueforti

| Gene Name (Alias) | Encoded Enzyme/Protein | Putative Function in Biosynthesis |

|---|---|---|

| rds (roqA) | Roquefortine dipeptide synthetase (NRPS) | Condenses L-tryptophan and L-histidine to form the diketopiperazine core. nih.govnih.gov |

| rdh (roqR) | Roquefortine D dehydrogenase / Cytochrome P450 oxidoreductase | Catalyzes dehydrogenation steps in the pathway. nih.govnih.gov |

| rpt (roqD) | Roquefortine prenyltransferase | Catalyzes the reversed prenylation of pathway intermediates. nih.govnih.gov |

Comparative Genomics of Roquefortine C BGCs Across Fungal Species

The Roquefortine C biosynthetic gene cluster shows significant variation across different fungal species, providing a clear example of evolutionary gene cluster modification. nih.gov A primary point of comparison is between Penicillium roqueforti and Penicillium chrysogenum.

The BGC in P. chrysogenum is more extensive, containing seven genes that direct the synthesis of Roquefortine C and its subsequent conversion into meleagrin. mdpi.com In contrast, the cluster in P. roqueforti is a "natural short pathway," a truncated version that lacks the "late" genes required for meleagrin biosynthesis. nih.govresearchgate.net Specifically, the genes roqM (nox) and roqO (sro), which convert Roquefortine C to glandicoline intermediates, and roqN (gmt), which catalyzes the final step to meleagrin, are absent in P. roqueforti. mdpi.com This evolutionary "trimming down" of the gene cluster results in Roquefortine C being the final product of the pathway in P. roqueforti. nih.gov

Genomic comparisons reveal that the complete, extended cluster is present in species like P. chrysogenum and P. oxalicum. researchgate.net Other species, such as P. expansum and P. griseofulvum, possess at least the three core genes (roqA, roqD, roqR) necessary to synthesize Roquefortine C. researchgate.net The gene cluster is reportedly absent in Penicillium digitatum, Penicillium italicum, and Penicillium camemberti. researchgate.net The regulation of the cluster also differs between species; for instance, the global regulator LaeA positively affects the Roquefortine C BGC in P. roqueforti and P. expansum, but the cluster appears to be insensitive to LaeA in P. oxalicum and P. chrysogenum. nih.govmdpi.com

Table 2: Comparison of Roquefortine BGCs in P. roqueforti and P. chrysogenum

| Feature | Penicillium roqueforti | Penicillium chrysogenum |

|---|---|---|

| Number of Genes | 3 functional genes + pseudogene(s). mdpi.com | 7 functional genes. mdpi.com |

| Key Genes | rds, rdh, rpt. nih.gov | roqA, roqD, roqR, roqM, roqO, roqN, roqT. nih.gov |

| Missing Genes | Lacks roqM, roqO, roqN. mdpi.comnih.gov | Contains the full set for meleagrin synthesis. |

| Final Product | Roquefortine C. nih.gov | Meleagrin. mdpi.comnih.gov |

| Cluster Type | Truncated / Short pathway. nih.gov | Complete / Long pathway. |

Branched Biosynthetic Pathways and Related Roquefortine C Metabolites

The biosynthesis of Roquefortine C is not linear but involves a metabolic grid with branched pathways that lead to a variety of related compounds. mdpi.comnih.gov

Diversification Pathways from Roquefortine C Precursors

The pathway begins with the precursor amino acids L-tryptophan and L-histidine. mdpi.com These are condensed by a non-ribosomal peptide synthetase, RoqA (rds), to form the diketopiperazine known as histidyltryptophanyldiketopiperazine (HTD). nih.gov From HTD, the pathway branches, creating a metabolic grid. mdpi.com

Branch 1: The dimethylallyltryptophan synthase, RoqD (rpt), catalyzes the prenylation of HTD to produce Roquefortine D. nih.gov

Branch 2: The cytochrome P450 oxidoreductase, RoqR (rdh), dehydrogenates HTD to form dehydrohistidyltryptophanyldiketopiperazine (DHTD). nih.gov

These two intermediates, Roquefortine D and DHTD, then converge to form Roquefortine C through the action of the same two enzymes. RoqR converts Roquefortine D to Roquefortine C, while RoqD prenylates DHTD to yield Roquefortine C. nih.gov Studies in P. chrysogenum suggest that the pathway via Roquefortine D is the predominant route. mdpi.comencyclopedia.pub

Biosynthesis of Isoroquefortine C

Isoroquefortine C is the geometric isomer (Z-isomer) of Roquefortine C (E-isomer). wikipedia.org Historically, Isoroquefortine C was considered not to be a natural product but rather an artifact formed by the facile isomerization of Roquefortine C under acidic, basic, or photochemical conditions. wikipedia.orgresearchgate.net However, more recent research has challenged this view. Isoroquefortine C has been isolated as a naturally occurring compound from the endophytic fungi Penicillium brasilianum and Penicillium ochrochloron. researchgate.nettandfonline.com While its existence as a natural product is now reported, the specific biosynthetic pathway—whether it is synthesized directly or arises from an enzyme-catalyzed isomerization of Roquefortine C in these organisms—has not been fully elucidated.

Formation of Meleagrin and Oxaline (B8127276) from Roquefortine C Pathway Intermediates

In fungi with the extended gene cluster, such as P. chrysogenum, the biosynthetic pathway continues beyond Roquefortine C to produce other complex alkaloids like meleagrin and oxaline. mdpi.comnih.gov This part of the pathway is absent in P. roqueforti. nih.gov

Glandicoline Formation: Roquefortine C is first converted into Glandicoline A (also known as Roquefortine L) by the monooxygenase RoqM (nox). nih.govresearchgate.net Glandicoline A is then converted to Glandicoline B by a second monooxygenase, RoqO (sro). nih.gov

Meleagrin Formation: Glandicoline B is subsequently methylated by the glandicoline B O-methyltransferase, RoqN (gmt), to yield meleagrin. nih.govnih.gov

Oxaline Formation: The pathway to oxaline also proceeds from Glandicoline B. In P. oxalicum, the biosynthesis of oxaline involves two sequential methylation steps. The enzyme OxaG (a homolog of RoqN) first methylates Glandicoline B to form meleagrin. A second, unique methyltransferase, OxaC, then acts on meleagrin to add another methyl group, completing the formation of oxaline. nih.govrsc.org Meleagrin is also a known precursor to neoxaline. researchgate.net

Production of Glandicolines and Other Roquefortine Derivatives

The roquefortine biosynthetic pathway is a source of numerous derivatives. The Glandicolines A and B are key intermediates in the synthesis of meleagrin in P. chrysogenum. nih.gov Roquefortine D is a direct precursor to Roquefortine C in the main branch of the pathway. mdpi.comnih.gov Further investigations of the roquefortine/meleagrin pathway in P. chrysogenum have identified additional related metabolites, including Roquefortine F, which can be formed from hydroxylated Roquefortine C. researchgate.net

Table 3: Compound Names Mentioned in Article

| Compound Name |

|---|

| Andrastin A |

| Dehydrohistidyltryptophanyldiketopiperazine (DHTD) |

| Glandicoline A (Roquefortine L) |

| Glandicoline B |

| Glandicoline C |

| Histidyltryptophanyldiketopiperazine (HTD) |

| Isoroquefortine C |

| Meleagrin |

| Mycophenolic acid |

| Neoxaline |

| Oxaline |

| Roquefortine C |

| Roquefortine D |

| Roquefortine F |

| Roquefortine M |

Regulation of Roquefortine C Biosynthesis

The production of Roquefortine C is a highly regulated process, influenced by a sophisticated network of transcriptional controls, global regulatory proteins, and external environmental cues. These elements collectively determine the expression of the Roquefortine C biosynthetic gene cluster and the subsequent output of the final compound.

Transcriptional Control Mechanisms Governing Roquefortine C Production

The biosynthesis of Roquefortine C originates from a set of genes organized in a biosynthetic gene cluster (BGC). In Penicillium roqueforti, this cluster contains the core genes responsible for its synthesis from the amino acid precursors L-tryptophan and L-histidine, along with dimethylallyl diphosphate. nih.gov The key enzymes are encoded by three primary genes: rds (roquefortine dipeptide synthetase), rpt (roquefortine D prenyltransferase), and rdh (roquefortine D dehydrogenase). nih.govmdpi.com

A notable feature of the Roquefortine C BGC in several producing species, including P. roqueforti, is the absence of a cluster-specific transcription factor. nih.govnih.govfrontiersin.org These are regulatory genes typically found within a BGC that specifically control the expression of the other genes in that same cluster. This absence strongly suggests that the transcriptional regulation of Roquefortine C biosynthesis is not self-contained but is instead governed by global or wide-domain regulatory elements that control multiple metabolic pathways and cellular processes simultaneously. nih.govnih.govfrontiersin.org In Penicillium chrysogenum, a co-regulated gene cluster responsible for producing roquefortine and meleagrin has been identified, containing genes abbreviated as roqA, roqT, roqD, roqN, roqO, roqM, and roqR. scispace.com

Role of Global Regulatory Elements (e.g., LaeA, G-protein α-subunit, BrlA, Sfk1 (B1681800), Pcz1) on Roquefortine C Biosynthesis

Several global regulatory proteins have been identified as key players in modulating the expression of the Roquefortine C gene cluster.

LaeA: A crucial global regulator of secondary metabolism in fungi is the methyltransferase LaeA. nih.govnih.gov Its effect on Roquefortine C production is species-dependent. In Penicillium roqueforti, disruption of the laeA gene using CRISPR-Cas9 technology resulted in a substantial decrease in Roquefortine C production. nih.govresearchgate.net This was correlated with a significant downregulation in the expression of the biosynthetic genes rds, rdh, and rpt. nih.gov Similarly, in P. expansum, LaeA positively regulates the Roquefortine C BGC. nih.govmdpi.com In contrast, studies in P. chrysogenum and P. oxalicum show that LaeA does not regulate or influence the biosynthesis of Roquefortine C. nih.govmdpi.commdpi.com This difference may be attributed to factors like the specific chromosomal location of the BGC or the chromatin structure of the gene promoters in each species. nih.gov

| Fungus Species | Effect of LaeA | Reference |

|---|---|---|

| Penicillium roqueforti | Positive regulator; disruption significantly reduces production. | nih.govresearchgate.net |

| Penicillium expansum | Positive regulator. | nih.govmdpi.com |

| Penicillium chrysogenum | Does not regulate biosynthesis. | nih.govmdpi.com |

| Penicillium oxalicum | Biosynthesis is not influenced by LaeA. | nih.govmdpi.com |

G-protein α-subunit (Pga1): Heterotrimeric G protein signaling is integral to regulating secondary metabolism. nih.govresearchgate.net In P. chrysogenum, the Gα subunit Pga1 has been shown to control the production of roquefortine. microbiologyresearch.org The introduction of a dominant activating allele (pga1G42R), which encodes a constitutively active Pga1 protein, led to an increase in roquefortine production. microbiologyresearch.org Conversely, a dominant inactivating allele (pga1G203R) or the complete deletion of the pga1 gene resulted in decreased production. microbiologyresearch.org Similarly, when the constitutively active pga1G42R allele was introduced into P. roqueforti, it significantly increased the biosynthesis of Roquefortine C, with high levels maintained over a 30-day culture period. nih.govresearchgate.net These findings confirm that G-protein-mediated signaling positively regulates Roquefortine C biosynthesis. nih.gov

BrlA: The BrlA protein is a central regulator of asexual development (conidiation) in fungi, but it also has a significant impact on secondary metabolism. mdpi.com In a study on Penicillium decumbens, the deletion of the brlA gene resulted in the downregulation of seven secondary metabolism gene clusters, including the one putatively involved in the biosynthesis of Roquefortine C and meleagrin. nih.govresearchgate.net This indicates that BrlA acts as a positive regulator for the production of Roquefortine C. nih.gov

Sfk1: Sfk1 is a transmembrane protein associated with the phosphoinositide second messengers' pathway. nih.govresearchgate.net Research in P. roqueforti has demonstrated that Sfk1 is a key regulator of secondary metabolite production. nih.govresearchgate.net The RNA-mediated silencing of the sfk1 gene led to a drastic reduction in the production of Roquefortine C. nih.govresearchgate.netsci-hub.ru This establishes Sfk1 as another important positive global regulator in the biosynthetic pathway of this mycotoxin. nih.gov

Pcz1: Pcz1 is a protein containing a Zn(II)2Cys6 domain that controls growth and developmental processes in P. roqueforti. researchgate.netnih.govsemanticscholar.org Its role in Roquefortine C regulation is complex. Down-regulation of the pcz1 gene through silencing techniques resulted in a drastic reduction or complete abolishment of Roquefortine C production. sci-hub.ruresearchgate.net However, contrary to what might be expected, the overexpression of pcz1 also led to diminished levels of Roquefortine C. sci-hub.ruresearchgate.net This suggests that Pcz1 plays a critical balancing role, where its expression must be maintained within an optimal range to facilitate, rather than inhibit, the biosynthesis of Roquefortine C. researchgate.net

| Regulatory Element | Type of Protein | Effect on Roquefortine C Production | Fungus Studied | Reference |

|---|---|---|---|---|

| LaeA | Methyltransferase | Positive (Species-dependent) | P. roqueforti, P. expansum | nih.govmdpi.com |

| G-protein α-subunit (Pga1) | G-protein subunit | Positive | P. roqueforti, P. chrysogenum | nih.govmicrobiologyresearch.org |

| BrlA | Conidiation regulator | Positive | P. decumbens | nih.govresearchgate.net |

| Sfk1 | Transmembrane kinase suppressor | Positive | P. roqueforti | nih.govresearchgate.net |

| Pcz1 | Zn(II)2Cys6 protein | Complex (both down-regulation and overexpression reduce production) | P. roqueforti | sci-hub.ruresearchgate.net |

Influence of Environmental Factors on Roquefortine C Gene Expression and Production

Abiotic factors in the surrounding environment significantly modulate the production of Roquefortine C.

Temperature: Roquefortine C production is highly sensitive to temperature. The optimal temperature for production by Penicillium commune and P. roqueforti generally falls between 15°C and 25°C. asm.orgnih.gov One study found that the highest production occurred at 20°C. lu.se Production levels tend to decrease at temperatures above this range, such as at 30°C. asm.org

pH: The pH of the growth medium is another critical factor. The optimal pH for the production of Roquefortine C appears to be acidic, around pH 4.0. nih.gov In one study focusing on conditions relevant to cheese-making, an increase in pH from 4.5 to 6.5 was observed to have little to no reducing effect on Roquefortine C production. nih.gov

Nutrient Availability and Culture Conditions: The composition of the growth medium, particularly the carbon-to-nitrogen ratio and the presence of specific precursors, has a strong influence. High carbon/nitrogen solid substrates generally support mycotoxin production. epa.gov However, conditions typically found during cheese manufacturing, which include specific C/N ratios and NaCl concentrations, lead to a significant decrease in Roquefortine C production compared to optimal laboratory growth media. nih.gov The presence of Phenylacetic acid (PAA), a precursor for penicillin biosynthesis, has been shown to down-regulate the expression of the Roquefortine C gene cluster in P. chrysogenum. scispace.com Furthermore, oxygen levels play a role; stationary cultures often yield higher levels of Roquefortine C compared to shake cultures, indicating that reduced oxygen availability may stimulate its biosynthesis. asm.orgasm.org High concentrations of NaCl (e.g., 8%) have also been shown to negatively impact the production of Roquefortine C. researchgate.net

| Environmental Factor | Effect on Production | Reference |

|---|---|---|

| Temperature | Optimal production between 15-25°C; decreases at higher temperatures. | asm.orgnih.gov |

| pH | Optimal production around pH 4.0. | nih.gov |

| Nutrient Availability | High C/N ratios and specific precursors can decrease production. PAA down-regulates the gene cluster. | scispace.comnih.gov |

| Oxygen Level | Stationary (lower oxygen) cultures tend to have higher production than shaken cultures. | asm.orgasm.org |

| NaCl Concentration | High concentrations (e.g., 8%) negatively impact production. | researchgate.net |

Biological Activities and Mechanistic Studies of Roquefortine C

Antimicrobial Properties of Roquefortine C

Roquefortine C has been investigated for its antimicrobial effects, particularly against bacterial strains. mdpi.comnih.gov

Bacteriostatic Activity Against Gram-Positive Microorganisms

Roquefortine C demonstrates bacteriostatic activity, rather than bactericidal, against Gram-positive bacteria. nih.govncats.iomedchemexpress.eu Studies have shown its inhibitory effects on the growth of various Gram-positive microorganisms, including Staphylococcus aureus and certain Bacillus species. encyclopedia.pubmdpi.com For instance, the growth of Corynebacterium flaccumfaciens, a sensitive Gram-positive bacterium, was inhibited by roquefortine C. nih.gov Minimal inhibitory concentrations (MICs) for Gram-positive organisms were reported to be approximately 80 µg/mL. nih.govncats.io In contrast, the growth of Gram-negative bacteria was not affected, and lactic acid bacteria showed only insignificant impairment in the presence of roquefortine C. encyclopedia.pubmdpi.comnih.gov

Table 1: Bacteriostatic Activity of Roquefortine C

| Target Microorganism | Activity | Minimal Inhibitory Concentration (MIC) | Reference |

| Gram-positive bacteria (general) | Bacteriostatic | ~80 µg/mL | nih.govncats.iomedchemexpress.eu |

| Staphylococcus aureus | Inhibitory | Not specified, but effective | encyclopedia.pubmdpi.com |

| Bacillus species | Inhibitory | Not specified, but effective | encyclopedia.pubmdpi.com |

| Corynebacterium flaccumfaciens | Inhibitory | ~80 µg/mL | nih.gov |

| Gram-negative bacteria | No effect | N/A | nih.gov |

| Lactic acid bacteria | Insignificantly impaired | N/A | encyclopedia.pubmdpi.com |

Investigations into Antibacterial Mechanisms of Roquefortine C (e.g., RNA Synthesis Impairment)

The mechanism underlying the antibacterial effect of roquefortine C is thought to involve the impairment of RNA synthesis. encyclopedia.pubmdpi.complos.orgnih.govresearchgate.netnih.gov Research indicates that roquefortine C can inhibit bacterial RNA synthesis, with only modest effects observed on DNA and protein production. nih.gov Additionally, some findings suggest that the growth inhibition might be a consequence of roquefortine C influencing bacterial respiration, leading to a reduction in oxygen uptake. nih.gov

Interactions of Roquefortine C with Cellular Systems

Roquefortine C interacts with key cellular detoxification and metabolic systems, notably cytochrome P450 enzymes and macromolecule synthesis. wikipedia.orgencyclopedia.pubmdpi.comnih.gov

Modulation of Cytochrome P450 Enzyme Activities by Roquefortine C

Roquefortine C has been reported to modulate the activity of cytochrome P450 (P450) enzymes, which are crucial for the metabolism of xenobiotics in mammals. wikipedia.orgencyclopedia.pubmdpi.comnih.govnih.gov Studies have shown that roquefortine C inhibits various forms of rat and human cytochrome P450 enzymes, including CYP1A1, CYP1A2, CYP2D6, and CYP3A4. ncats.ionih.govnih.gov This inhibition involves a type II difference spectrum, characteristic of the binding of an amino function to the heme iron of the enzyme. nih.gov Roquefortine C exhibited high affinity for microsomes from rats treated with various inducers, with K(s) values ranging from 0.2 to 8 µM. nih.gov Furthermore, roquefortine C has been observed to activate the P-glycoprotein (P-gp) transport system, which is involved in the efflux of xenobiotics. ncats.ionih.govcaymanchem.com

Table 2: Modulation of Cytochrome P450 Enzymes by Roquefortine C

| Enzyme/System | Effect | Details/Concentration | Reference |

| Rat and Human Cytochrome P450 enzymes | Inhibition | Type II difference spectrum, high affinity (K(s) 0.2-8 µM) | nih.govnih.gov |

| Human P450 1A1 | Inhibitor | Potency 32 ncats.io | ncats.io |

| Human P450 1A2 | Inhibitor | Not specified | nih.gov |

| Human P450 2D6 | Inhibitor | Not specified | nih.gov |

| Human P450 3A4 | Inhibitor | Potency 127 ncats.io | ncats.ionih.govnih.govcaymanchem.com |

| NADPH cytochrome c reductase | No effect | N/A | nih.gov |

| P-glycoprotein 1 (P-gp) | Activator | Potency 54 ncats.io | ncats.ionih.govcaymanchem.com |

Effects of Roquefortine C on Macromolecule Synthesis

Research indicates that roquefortine C primarily affects macromolecule synthesis by impairing RNA synthesis. encyclopedia.pubmdpi.complos.orgnih.govresearchgate.netnih.gov While its impact on RNA synthesis is significant, studies have also noted that roquefortine C has only modest effects on the production of DNA and proteins. nih.gov This selective interference with RNA synthesis highlights a specific mechanistic pathway for its biological activity within cellular systems.

Analytical Methodologies for Roquefortine C Research

Chromatographic Techniques for Roquefortine C Analysis

Chromatographic techniques are fundamental for separating Roquefortine C from complex sample matrices before detection, enhancing the accuracy and reliability of the analysis.

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of Roquefortine C, often coupled with various detectors. HPLC-Diode Array Detection (DAD) or Photo Diode Array (PDA) is commonly employed for the confirmation and quantification of Roquefortine C. researchgate.netlgcstandards.com For instance, a method for Roquefortine C analysis in blue cheese involved liquid-liquid extraction followed by column-switching reversed-phase liquid chromatography. This method demonstrated a recovery of approximately 85% in Fetta cheese, with a linear calibration curve from 10 to 2500 ng/g and a detection limit of about 10 ng/g. nih.gov

HPLC-DAD has been used to confirm the certified value of Roquefortine C standards. Typical parameters include a Phenomenex Luna C18(2) column (250x3.00 mm, 5µ), a flow rate of 0.5 mL/min, and a gradient elution using 0.1% phosphoric acid in water (solvent A) and acetonitrile (B52724) (solvent B). Detection is typically performed at 331 nm. lgcstandards.com

Ultra-High Performance Liquid Chromatography (UHPLC) offers enhanced speed, resolution, and sensitivity compared to conventional HPLC, making it highly suitable for multi-mycotoxin analysis, including Roquefortine C. UHPLC is frequently coupled with tandem mass spectrometry (MS/MS) for comprehensive analysis. researchgate.netnih.govlcms.cz

A UHPLC-MS/MS method developed for the determination of mycotoxins in grass silages reported a limit of quantification (LOQ) for Roquefortine C at 25 µg/kg dry matter (DM). researchgate.net Another multi-analyte UHPLC-MS/MS method for 26 mycotoxins in maize silage identified Roquefortine C as a postharvest toxin. This method reported detection limits ranging from 5 to 348 ng/g and quantitation limits from 11 to 695 ng/g, with apparent recoveries between 61% and 116%. nih.gov For cereal analysis, UHPLC-MS/MS methods have achieved method limits of quantification (m-LOQ) as low as ≤1 µg/kg for Roquefortine C. lcms.cz

Table 1: Representative Chromatographic Parameters and Performance for Roquefortine C Analysis

| Technique | Matrix | Column | Mobile Phase | Detection Wavelength/Mode | LOD/LOQ (µg/g or µg/kg) | Recovery (%) | Reference |

| HPLC-DAD | Standard Solution | Phenomenex Luna C18(2), 250x3.00 mm, 5µ | A: 0.1% H3PO4 in H2O, B: Acetonitrile | 331 nm | N/A | N/A | lgcstandards.com |

| HPLC | Blue Cheese | Reversed-phase (column-switching) | Hydrochloric acid/methanol extraction | N/A | LOD: 0.01 (ng/g) | ~85 | nih.gov |

| UHPLC-MS/MS | Grass Silages | N/A | N/A | MS/MS | LOQ: 25 (µg/kg DM) | N/A | researchgate.net |

| UHPLC-MS/MS | Maize Silage | N/A | N/A | MS/MS | LOD: 0.005-0.348 (µg/g) | 61-116 | nih.gov |

| UHPLC-MS/MS | Cereal | N/A | MeCN:H2O:acetic acid (79:20:1) followed by H2O dilution (1:10) | MS/MS | LOQ: ≤1 (µg/kg) | N/A | lcms.cz |

High-Performance Liquid Chromatography (HPLC) Applications for Roquefortine C

Mass Spectrometry Approaches for Roquefortine C Detection

Mass spectrometry (MS) is indispensable for the unambiguous identification and sensitive quantification of Roquefortine C due to its ability to provide molecular weight information and characteristic fragmentation patterns.

Single quadrupole mass spectrometry can be used for detection, but tandem mass spectrometry (MS/MS) offers superior selectivity and sensitivity, making it the preferred method for complex matrices. mdpi.comacs.orgresearchgate.net Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is widely reported for confirmatory analysis of Roquefortine C. researchgate.netresearchgate.netmdpi.com

In LC-MS/MS, Roquefortine C is typically detected in positive ion electrospray ionization (ESI) mode. The protonated molecular ion [M+H]+ for Roquefortine C is observed at m/z 390. researchgate.netnih.govcambridge.org Fragmentation of this precursor ion yields characteristic product ions. For instance, common fragment ions for Roquefortine C include m/z 322, resulting from the loss of a prenyl group (-68 Da), and a base peak at m/z 193. researchgate.netcambridge.orgresearchgate.net Other reported fragment ions include m/z 334. cambridge.org

A rapid LC-MS/MS method for determining Roquefortine C in serum and urine samples used a triple quadrupole/linear ion trap mass spectrometer. The method achieved average recoveries of 97% with 3% CV in serum and 100% with 6% CV in urine for fortifications at 0.001 µg/g (1 ppb). acs.orgresearchgate.netnih.gov Another method for simultaneous analysis of 58 mycotoxins in dairy products reported extraction recoveries for Roquefortine C between 86.6% and 113.7%, with detection limits as low as 0.33 µg/kg. lcms.cz

Table 2: Representative Mass Spectrometry Parameters for Roquefortine C Analysis

| Parameter | Value/Description | Reference |

| Ionization Mode | Positive Electrospray Ionization (ESI) | researchgate.netnih.govlcms.cz |

| Precursor Ion ([M+H]+) | m/z 390.1919 (theoretical: 389.18517 + H+) | researchgate.netnih.govcambridge.org |

| Fragmentation Mode | Higher-energy collisional dissociation (HCD) or Collision-Induced Dissociation (CID) | nih.govcambridge.org |

| Collision Energy | 10 NCE, 20 NCE, 30 NCE, 35 NCE (variable depending on instrument and method) | nih.govmassbank.eu |

| Characteristic Fragment Ions | m/z 322 (loss of 68 Da), m/z 193 (base peak), m/z 334 | researchgate.netcambridge.orgresearchgate.net |

| Retention Time (LC-MS) | 2.77 min (Agilent RRHD Eclipse 50 x 2 mm, 1.8 uM) | nih.gov |

| Retention Time (LC-MS/MS) | 2.9 min | researchgate.net |

Ambient ionization mass spectrometry (AIMS) techniques, such as Direct Analysis in Real Time-Mass Spectrometry (DART-MS), offer rapid screening capabilities with minimal or no sample preparation, making them suitable for high-throughput analysis. researchgate.netdntb.gov.uaresearchgate.net

A DART-MS method coupled with thermal desorption (DART-TD-MS) was developed for screening Roquefortine C in blue cheese. This method involved extraction with acetonitrile/water and a cleanup step. The limits of detection (LOD) and quantitation (LOQ) were 0.011 µg/mL and 0.036 µg/mL, respectively, equivalent to 0.06 µg/g and 0.18 µg/g in cheese. Average recoveries ranged from 80.2% to 87.4% for concentrations between 0.5 and 5 µg/g. The DART-TD-MS results showed good agreement (r² = 0.9152) with those obtained from a conventional LC-PDA-MS method for 64 naturally contaminated cheeses, suggesting its utility for rapid screening. researchgate.netusda.govusda.govresearchgate.net DART-MS provides advantages over LC-MS in terms of increased speed and lower cost of analysis, although extensive sample preparation and lack of automation may limit its suitability for large-scale identification without further optimization. researchgate.netresearchgate.net

Single Quadrupole and Tandem Mass Spectrometry (MS/MS) of Roquefortine C

Spectroscopic and Immunochemical Methods for Roquefortine C

Beyond chromatography and mass spectrometry, spectroscopic and immunochemical methods also play a role in Roquefortine C research, particularly for screening and initial detection.

Spectroscopic methods, such as UV-Vis spectrophotometry, have been historically used for the estimation of Roquefortine C. For instance, Roquefortine C in ethanol (B145695) exhibits an absorption spectrum with a log E = 4.43 at 328 nm. asm.org Additionally, Roquefortine C has a minor fluorescence at an excitation of 328 nm and emission of 400 nm. researchgate.net Roquefortine's interaction with cytochrome P450 enzymes can be monitored by difference UV-Vis spectroscopy, showing a type II difference spectrum characteristic of amino function binding to heme iron. nih.govnih.gov

Immunochemical methods, particularly enzyme-linked immunosorbent assays (ELISAs), provide a rapid and sensitive approach for screening Roquefortine C. nih.govresearchgate.nettandfonline.com A competitive ELISA developed for Roquefortine C demonstrated high sensitivity, with an IC50 (concentration inhibiting 50% color development) of 0.117 ng/mL, a limit of detection of 0.026 ng/mL, and a dynamic range of 0.038 to 0.289 ng/mL in buffer. This ELISA was successfully applied to screen Roquefortine C in extracts of nuts and canine serum, showing recoveries ranging from 83.5% to 116% in nut milks and 98.1% to 123% in serum. nih.govresearchgate.net An earlier ELISA study screened for Roquefortine C in cheeses, detecting it in 151 out of 152 blue-veined cheeses, with a limit of detection of 1.8 µg/kg. researchgate.net

Table 3: Representative Spectroscopic and Immunochemical Parameters for Roquefortine C Analysis

| Method | Application/Matrix | Key Parameters | LOD/IC50 (ng/mL or µg/kg) | Recovery (%) | Reference |

| UV-Vis Spectroscopy | Ethanol Extract | Absorption max at 328 nm (log E = 4.43) | N/A | N/A | asm.org |

| ELISA | Nut Extracts, Canine Serum | IC50: 0.117 ng/mL; Dynamic Range: 0.038-0.289 ng/mL | LOD: 0.026 ng/mL | 83.5-123 | nih.govresearchgate.net |

| ELISA | Cheeses | N/A | LOD: 1.8 µg/kg | N/A | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Roquefortine C Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a sophisticated analytical technique widely utilized for the structural elucidation and confirmation of Roquefortine C in fungal isolates guidetopharmacology.org. This method provides detailed information about the atomic connectivity and spatial arrangement within the molecule. Both one-dimensional (1D) and two-dimensional (2D) NMR spectroscopic experiments are employed for the unambiguous assignment of its chemical structure fishersci.com.

NMR data are instrumental in confirming the structures of Roquefortine C and its related compounds. For instance, the 1H and 13C NMR spectra of Roquefortine F and Roquefortine L have been compared to that of Roquefortine C to confirm their structural similarities and differences, such as the presence of a double bond between specific carbons or the formation of a nitrone moiety wikipedia.org. NMR spectroscopy is particularly well-suited for such detailed structural investigations nih.gov. It can also be integrated with other techniques, such as liquid chromatography-mass spectrometry-solid phase extraction (LC-MS-SPE), to facilitate the elucidation of complex chemical structures wikipedia.org.

Enzyme-Linked Immunosorbent Assay (ELISA) Development for Roquefortine C Detection

Enzyme-Linked Immunosorbent Assay (ELISA) has been developed as a sensitive and effective method for screening Roquefortine C in various matrices uni.lunih.govmims.comsenescence.infonih.gov. The development of such an assay involves the creation of a monoclonal antibody (mAb) specifically designed to bind to Roquefortine C uni.lumims.comsenescence.infonih.gov.

Key performance parameters of a competitive ELISA developed for Roquefortine C detection demonstrate its analytical capability:

The concentration required to inhibit color development by 50% (IC50) was determined to be 0.117 ng/mL uni.lunih.govmims.comsenescence.infonih.gov.

The limit of detection (LOD) for the assay was established at 0.026 ng/mL uni.lunih.govmims.comsenescence.infonih.gov.

The dynamic range, defined as the concentration range between IC20 and IC80, was found to be 0.038 to 0.289 ng/mL in buffer uni.lunih.govmims.comsenescence.infonih.gov.

The assay exhibited tolerance to significant levels of methanol, which is often used in extraction protocols uni.lumims.comsenescence.infonih.gov.

This ELISA method has been successfully applied to screen for Roquefortine C in diverse samples, including food products like nut milks and biological samples such as canine serum uni.lunih.govmims.comsenescence.infonih.gov. Recovery rates from spiked samples illustrate the assay's reliability:

Recoveries from four types of nut milks spiked with Roquefortine C over a range of 0.25 to 2 ng/mL were between 83.5% and 116% uni.lumims.comsenescence.infonih.gov.

Recoveries from canine serum spiked in the range of 0.2 to 5 ng/mL ranged from 98.1% to 123% uni.lunih.govmims.comsenescence.infonih.gov.

Table 1: Performance Parameters of a Developed ELISA for Roquefortine C Detection

| Parameter | Value (in buffer) |

| IC50 | 0.117 ng/mL |

| Limit of Detection (LOD) | 0.026 ng/mL |

| Dynamic Range (IC20 to IC80) | 0.038 - 0.289 ng/mL |

Table 2: Recovery Rates of ELISA for Roquefortine C in Spiked Samples

| Sample Matrix | Spike Concentration Range | Recovery Range |

| Nut Milks | 0.25 - 2 ng/mL | 83.5% - 116% |

| Canine Serum | 0.2 - 5 ng/mL | 98.1% - 123% |

In a survey of 202 cheese samples, the ELISA method detected Roquefortine C in 151 out of 152 blue-veined cheeses. The maximum level found was 6,630 µg/kg, with a median of 903 µg/kg and an average of 1430 µg/kg among positive samples. The limit of quantitation (LOQ) was 6.9 µg/kg. Roquefortine C was not detected in any of the soft-ripened cheeses, with a detection limit of 1.8 µg/kg uni.lunih.gov.

Sample Preparation and Extraction Protocols for Roquefortine C Analysis

Effective sample preparation and extraction are fundamental steps in the accurate analysis of Roquefortine C, especially given the complex nature of the matrices in which it is found and its often trace concentrations scitoys.com.

Optimization for Different Sample Matrices Containing Roquefortine C

Optimization of extraction protocols is crucial to ensure efficient recovery of Roquefortine C from diverse sample matrices while minimizing co-extracted interfering substances. For the analysis of Roquefortine C in cheese using Direct Analysis in Real Time-Mass Spectrometry (DART-MS), an extraction protocol involving acetonitrile/water followed by a cleanup step has been utilized uni.luuni.lu.

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction process has been optimized for the analysis of multiple mycotoxins, including Roquefortine C, in various cheese varieties such as emmental, blue, brie, and camembert, prior to ultra-high performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) detection uni.lu. For the analysis of Roquefortine C in rumen fluid, liquid-liquid extraction (LLE) using ethyl acetate (B1210297) has been chosen due to its balance of simplicity, high throughput, and satisfactory sample cleanup citeab.com.

In broader multi-mycotoxin methods applied to animal feed, apparent recoveries for various compounds, including Roquefortine C, ranged from 60–140% in single feed materials and 51–72% in complex compound feed. Extraction efficiencies for 84–97% of the analytes across all tested feed materials ranged from 70–120% universiteitleiden.nl. For LC-MS/MS analysis of Roquefortine C in cheese, organic solvents are typically used for extraction, often with minimal subsequent cleanup metabolomicsworkbench.org. Recoveries from cheese samples using such methods have been reported between 96% and 143% metabolomicsworkbench.org. Additionally, on-line extraction and separation using a C18 column with UV detection at 330 nm have been applied for Roquefortine C analysis in cheese scitoys.com.

Cleanup Strategies for Interfering Substances in Roquefortine C Samples

Cleanup strategies are essential to isolate Roquefortine C from the complex matrix of a sample and remove co-extracted interfering substances that could compromise analytical accuracy and instrument performance uni.luscitoys.com. In DART-MS methods for cheese samples, cleanup columns are specifically employed to remove interferences after extraction uni.luuni.lu.

Solid-phase extraction (SPE) is a frequently used technique for both cleanup and pre-concentration of extracts, particularly effective for liquid samples scitoys.com. Another specialized cleanup approach involves the use of immunoaffinity (IA) materials, where antibodies specific to the target mycotoxin, such as Roquefortine C, are immobilized onto a solid support to selectively capture the analyte scitoys.com. While some immunoassays and LC-MS methods can yield satisfactory results even with raw extracts, the presence of co-extracted matrix compounds can still pose challenges for sensitive detection scitoys.com. Liquid-liquid extraction (LLE) methods, when optimized, can also contribute significantly to satisfactory sample cleanup .

Ecological and Biotechnological Contexts of Roquefortine C

Role of Roquefortine C in Fungal Ecology

Roquefortine C is a naturally occurring 2,5-diketopiperazine that contributes to the ecological success of its producing fungi. wikipedia.org Its presence in different environments highlights its adaptive significance for the producing organisms. mdpi.com

Intermicrobial Interactions Involving Roquefortine C

Roquefortine C exhibits antimicrobial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and some Bacillus species. mdpi.comencyclopedia.pubsigmaaldrich.com This antibacterial effect is thought to involve the impairment of RNA synthesis in susceptible bacteria. mdpi.comencyclopedia.pub Interestingly, the growth of lactic acid bacteria, which are crucial in many fermentation processes, is only insignificantly affected by roquefortine C. mdpi.comencyclopedia.pub This selective antimicrobial activity suggests an ecological advantage for Penicillium roqueforti in environments like cheese, where it can control unwanted bacterial growth while coexisting with beneficial lactic acid bacteria. mdpi.comencyclopedia.pub

Research indicates that secondary metabolites, including roquefortine C, can act as agents of intermicrobial competition and chemical warfare, as well as stress defense molecules. dtu.dk While the exact mechanisms of action are not fully known, roquefortine C has been reported to interact with cytochrome P450 enzymes. sigmaaldrich.complos.org

Adaptation of Roquefortine C Producers to Specific Niches (e.g., Silage Environment)

Penicillium roqueforti and Penicillium paneum, often referred to as P. roqueforti sensu lato (s.l.), are frequently isolated fungi in silages. researchgate.netugent.be These species are well-adapted to the acidic and micro-aerophilic conditions prevalent in silage. researchgate.netmdpi.com The high incidence of P. roqueforti-group species in silage is attributed to their ability to thrive in such environments. mdpi.com

Roquefortine C has been detected in various silages, including rye silage, where concentrations can be significantly high, sometimes exceeding 85 mg kg⁻¹ DM in untreated silage. mdpi.com Its presence in silage is considered an indicator of P. roqueforti invasion. engormix.com While typically associated with aerobic spoilage and heating in silage clamps, roquefortine C has also been found in well-managed silages with no visible mold growth or heating, suggesting complex production dynamics within this niche. kelvincave.comfrontiersin.org The ability of P. roqueforti to utilize compounds like lactic acid and acetic acid, which are produced by lactic acid bacteria during ensiling, as carbon sources further illustrates its adaptation to the silage habitat. researchgate.netugent.be

Strategies for Modulating Roquefortine C Production in Controlled Environments

Modulating roquefortine C production is of interest for both reducing its presence in contaminated feed and potentially optimizing the production of other valuable fungal metabolites.

Influence of Culture Conditions on Roquefortine C Yield

The production of roquefortine C is influenced by various culture conditions, including medium composition, temperature, and water activity. asm.orgunicatt.it

Medium Composition:

Sucrose-yeast extract medium has been identified as a favorable medium for roquefortine C production by P. roqueforti. asm.org

Studies have shown that P. roqueforti strains can produce roquefortine C in yeast extract sucrose (B13894) medium at levels ranging from 0.18 to 8.44 mg/liter. researchgate.net

The availability of precursor amino acids, L-tryptophan and L-histidine, can influence roquefortine C production, as they are the initial building blocks for its biosynthesis. encyclopedia.pubplos.orgnih.gov

Temperature and Water Activity:

Optimal temperature for the highest toxin production by P. roqueforti and other toxigenic fungi in cheese was found to be between 15 and 25 °C, with optimal water activity (aW) between 0.96 and 0.99. unicatt.it

In one study, maximum estimated yields of roquefortine C (approximately 100 mg/liter in the mycelium) were observed at 25 °C after 16 days, with no subsequent degradation. asm.org At 15 °C, yields were 60-70% of the maximum obtained at 25 °C after 49 days. asm.org

Table 1: Influence of Temperature on Roquefortine C Production by P. roqueforti asm.org

| Temperature (°C) | Incubation Time (Days) | Estimated Roquefortine C Yield (mg/liter in mycelium) |

| 25 | 16 | ~100 |

| 15 | 49 | 60-70% of 25°C maximum |

Genetic Engineering Approaches for Roquefortine C Biosynthetic Modulation

The biosynthesis of roquefortine C in P. roqueforti is governed by a gene cluster typically comprising four genes: gmt, rpt, rdh, and rds, along with one pseudogene. researchgate.netnih.govnih.govmdpi.com The rds gene, encoding a non-ribosomal peptide synthetase (NRPS), is responsible for the initial condensation of L-tryptophan and L-histidine. encyclopedia.pubnih.govnih.gov

Genetic engineering strategies have been employed to modulate roquefortine C production:

Gene Silencing/Deletion: Silencing of key genes in the roquefortine C biosynthetic pathway, such as rds or rpt, has been shown to reduce roquefortine C production. mdpi.comencyclopedia.pubresearchgate.net For instance, RNA interference (RNAi) targeting rds or rpt genes reduced roquefortine C production by 50%. researchgate.net Similarly, gene deletion has been used to disrupt major secondary metabolite biosynthetic pathways, which can lead to changes in the production of various compounds, including roquefortine C. wisc.edu

Manipulation of Regulatory Genes: Global regulatory genes, such as laeA, play a crucial role in regulating specialized metabolism in filamentous fungi. researchgate.netd-nb.info Disruption of the laeA gene (PrlaeA) in P. roqueforti has been shown to substantially reduce the production of roquefortine C, along with other metabolites like mycophenolic acid and andrastin A. nih.govresearchgate.net This suggests a positive regulatory role for LaeA in roquefortine C biosynthesis. researchgate.net Quantitative real-time PCR (qRT-PCR) analysis revealed significant downregulation in the expression of biosynthetic genes (rds, rdh, and rpt) in ΔPrlaeA strains compared to the wild-type P. roqueforti. nih.govresearchgate.net

Table 2: Effect of PrlaeA Disruption on Roquefortine C Biosynthetic Gene Expression in P. roqueforti nih.gov

| Gene | Expression Level in ΔPrlaeA Strains (as % of Wild-Type) |

| rds | 19-29% |

| rdh | 1.8-3.3% |

| rpt | 0.4-0.9% |

These genetic approaches provide valuable tools for understanding and controlling the biosynthesis of roquefortine C.

Q & A

Basic Research Questions

Q. What are the best practices for detecting and quantifying Roquefortine C in fungal cultures or food matrices?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV detection or liquid chromatography-tandem mass spectrometry (LC-MS/MS) for high sensitivity and specificity. Solubility data indicate optimal extraction with methanol or DMSO (10 mg/mL solubility) . Validate protocols using spiked matrices (e.g., cheese or silage) to account for matrix effects, referencing the 6.8 mg/kg detection limit in blue cheese . Include internal standards (e.g., isotopically labeled analogs) to improve quantification accuracy .

Q. How can researchers standardize experimental models to assess Roquefortine C solubility and stability under laboratory conditions?

- Methodological Answer : Prepare stock solutions in DMSO (stable at -20°C for 3 months) and avoid aqueous buffers due to limited solubility. For stability studies, use accelerated degradation protocols (e.g., exposure to light, heat, or pH variations) coupled with LC-MS/MS to monitor breakdown products . Report storage conditions explicitly, as temperature fluctuations may alter compound integrity .

Q. What are the key considerations for designing toxicity screening assays for Roquefortine C in vitro?

- Methodological Answer : Prioritize cell lines relevant to reported toxicological endpoints (e.g., neurotoxicity in SH-SY5Y cells or hepatotoxicity in HepG2 cells). Use concentrations ranging from 1–100 µg/mL, reflecting levels detected in contaminated substrates . Include controls for mycotoxin synergism (e.g., co-exposure with PR toxin) to mimic natural fungal metabolite mixtures .

Advanced Research Questions

Q. How can researchers reconcile discrepancies between in vitro cytotoxicity data and in vivo toxicity findings for Roquefortine C?

- Methodological Answer : Address route-dependent toxicity by comparing intraperitoneal (acute neurotoxicity at 10–20 mg/kg in rodents ) vs. oral administration (low absorption in ruminants ). Use pharmacokinetic modeling to estimate bioavailability and tissue distribution. Incorporate metabolomic profiling to identify detoxification pathways (e.g., hepatic glucuronidation) that may explain species-specific resistance .

Q. What experimental frameworks are suitable for investigating Roquefortine C’s ecological impact on soil or gut microbiota?

- Methodological Answer : Conduct metagenomic analyses of microbial communities exposed to Roquefortine C at environmentally relevant concentrations (e.g., 0.045–6.8 mg/kg ). Use anaerobic bioreactors to simulate ruminant digestion, monitoring changes in bacterial diversity (e.g., Clostridium spp. sensitivity) and functional gene expression . Pair with isotopic labeling to track metabolite degradation pathways .

Q. What strategies can elucidate the biosynthetic regulation of Roquefortine C in Penicillium species?

- Methodological Answer : Employ CRISPR-Cas9 gene editing to knockout key biosynthetic genes (e.g., rq gene cluster) in P. roqueforti . Combine transcriptomic profiling under stress conditions (e.g., nutrient limitation) with LC-MS to correlate gene expression with metabolite production. Validate findings using heterologous expression in model fungi (e.g., Aspergillus nidulans) .

Q. How should researchers design longitudinal studies to assess chronic low-dose Roquefortine C exposure in vertebrates?

- Methodological Answer : Use rodent models with dietary incorporation of Roquefortine C at 0.1–1 mg/kg/day, reflecting contamination levels in livestock feed. Monitor biomarkers of neuroinflammation (e.g., GFAP, TNF-α) and hepatic function (e.g., ALT, AST) over 6–12 months. Include histopathological analysis of brain and liver tissues, referencing the absence of cytotoxicity in prior 28-day trials .

Data Contradiction Analysis

Q. How to address conflicting reports on Roquefortine C’s antimicrobial activity against Gram-positive bacteria?

- Methodological Answer : Re-evaluate MIC values (reported as ~80 µg/mL ) using standardized broth microdilution assays (CLSI guidelines). Test clinical isolates (e.g., Staphylococcus aureus) alongside type strains to account for resistance variability. Investigate synergism with β-lactams or efflux pump inhibitors to clarify mechanisms of action .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.